molecular formula C10H11N3O3 B1417871 3-(5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid CAS No. 1158240-94-8

3-(5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid

Cat. No. B1417871
M. Wt: 221.21 g/mol
InChI Key: PIITUMRAQPNEPN-UHFFFAOYSA-N
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Description

“3-(5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid” is a compound with the IUPAC name 5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid . It has a molecular weight of 193.16 .


Synthesis Analysis

The synthesis of similar compounds has been studied in detail. The Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds was found to proceed in boiling DMF to give 2-aryl-6-RC(O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles in good yields .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7N3O3/c1-4-2-6(12)11-7(10-4)5(3-9-11)8(13)14/h2-3,10H,1H3,(H,13,14) .


Chemical Reactions Analysis

The Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds was studied in detail. The reaction requires no catalysts and proceeds in boiling DMF to give 2-aryl-6-RC(O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles in good yields .


Physical And Chemical Properties Analysis

This compound is a white solid with a melting point of 332–334 °C (MeOH, decomposition). The 1H NMR and 13C NMR spectra, as well as the IR spectrum and mass spectrum, have been reported .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The compound's synthesis and structural analysis have been a subject of interest in chemical research. For instance, Chimichi et al. (1996) explored the chemistry of substituted pyrazolo[1,5-a]pyrimidines, focusing on their reaction mechanisms and structural elucidation through NMR spectroscopy and X-ray diffraction analysis (Chimichi et al., 1996).

Synthesis from Levulinic Acid

Flores et al. (2013) reported the synthesis of 3-(pyrimidinyl)propanoates from levulinic acid, demonstrating the synthetic potential of a protocol that yielded new 3-(pyrimidinyl) propanoates. This underscores the compound's relevance in synthetic organic chemistry (Flores et al., 2013).

Role in Angiotensin II Receptor Antagonism

Shiota et al. (1999) investigated the role of 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine derivatives in angiotensin II receptor antagonism. They found that structural modifications at specific positions of the pyrazolo[1,5-a]pyrimidine were critical for displaying oral activity (Shiota et al., 1999).

Antibacterial and Antimicrobial Properties

Several studies have explored the antibacterial and antimicrobial properties of derivatives of this compound. Harutyunyan et al. (2015) synthesized derivatives from pyrimidinylpropanoic acids and evaluated their antibacterial properties (Harutyunyan et al., 2015). Similarly, Deohate and Palaspagar (2020) investigated the insecticidal and antibacterial potential of pyrimidine linked pyrazole heterocyclics (Deohate & Palaspagar, 2020).

Antitumor Activity

The compound and its derivatives have shown potential in antitumor activity. Abdellatif et al. (2014) tested new derivatives for their antitumor activity on the MCF-7 human breast adenocarcinoma cell line, finding that almost all tested compounds revealed antitumor activity (Abdellatif et al., 2014).

Novel Synthesis Methods

Researchers have also focused on developing novel synthesis methods for related compounds. For example, Reimlinger et al. (1970) discussed the reaction of 3(5)-Aminopyrazole with various esters to synthesize isomeric Oxo-dihydro-pyrazolo-pyrimidines (Reimlinger et al., 1970).

properties

IUPAC Name

3-(5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-6-7(2-3-9(14)15)10(16)13-8(12-6)4-5-11-13/h4-5,11H,2-3H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIITUMRAQPNEPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)C=CN2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid
Reactant of Route 2
3-(5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid
Reactant of Route 3
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3-(5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid
Reactant of Route 4
3-(5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid
Reactant of Route 5
3-(5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid
Reactant of Route 6
3-(5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid

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